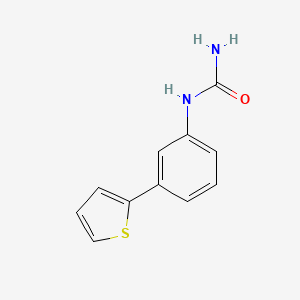

1-(3-(Thiophen-2-yl)phenyl)urea

描述

属性

分子式 |

C11H10N2OS |

|---|---|

分子量 |

218.28 g/mol |

IUPAC 名称 |

(3-thiophen-2-ylphenyl)urea |

InChI |

InChI=1S/C11H10N2OS/c12-11(14)13-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H,(H3,12,13,14) |

InChI 键 |

UNUGAFZWJKQFSM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)NC(=O)N)C2=CC=CS2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on urea derivatives containing thiophene or related heterocycles, emphasizing structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in TTU8 , trifluoromethyl in TTU13 ) enhance antitubercular and antitubulin activities by improving target binding.

- Bulky groups (e.g., adamantyl in , tert-butyl in TTU11 ) reduce solubility but increase metabolic stability.

Heterocyclic Hybrids :

- Thiophene-thiazole hybrids (TTU6–TTU16 ) show superior antitubercular activity compared to simple phenyl-ureas.

- Pyridine-thiophene hybrids (e.g., 5h ) exhibit broad-spectrum anticancer activity, likely due to enhanced π-π stacking with kinase domains.

Synthetic Accessibility: High-yield syntheses (>80%) are achieved for cyanophenyl (TTU6) and chloro-CF3 derivatives (TTU13) via thiourea-amine coupling . Lower yields (29–45%) in tert-butyl (TTU11) and nitro derivatives (TTU8) suggest steric or electronic challenges during synthesis .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular H-bonding. TTU13 (205–207°C) and 5h (217–219°C) exhibit high thermal stability, favoring solid formulation .

Critical Analysis of Structural-Activity Relationships (SAR)

- Thiophene Positioning : 3-Substituted thiophenes (e.g., 5h ) improve anticancer activity compared to 2-substituted analogs, likely due to optimized steric interactions.

- Urea Linker Flexibility : Rigid linkers (e.g., pyridine in 5h ) enhance target specificity, while flexible chains (e.g., ethyl in XIN-10 ) improve solubility.

- Hybrid Scaffolds : Thiophene-thiazole hybrids (TTU6 ) outperform benzofuran-pyrimidine analogs ( ) in antitubercular activity, underscoring sulfur’s role in membrane penetration.

准备方法

Synthesis of 3-(Thiophen-2-yl)aniline

The phenyl-thiophene backbone is constructed using a palladium-catalyzed Suzuki-Miyaura coupling. This method ensures regioselective introduction of the thiophene group at the meta position of the phenyl ring.

Procedure :

-

Reactants : 3-Iodoaniline (10 mmol), thiophene-2-boronic acid (11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mmol), potassium carbonate (2 mmol).

-

Solvent System : Ethanol/water (3:1, 40 mL).

Workup :

-

Post-reaction, the mixture is filtered to remove palladium residues.

-

Extraction with ethyl acetate (3 × 30 mL), drying over anhydrous Na₂SO₄, and solvent evaporation yield the crude product.

-

Purification via silica gel chromatography (ethyl acetate/petroleum ether) affords 3-(Thiophen-2-yl)aniline in 65–75% yield.

Urea Formation via Sodium Cyanate Reaction

The aniline intermediate is converted to the target urea using sodium cyanate under mild acidic conditions.

Procedure :

-

Reactants : 3-(Thiophen-2-yl)aniline (10 mmol), sodium cyanate (22 mmol).

-

Solvent System : Acetic acid/water (1:1, 30 mL).

Workup :

-

Neutralization with Na₂CO₃ precipitates the urea derivative.

-

Filtration and silica gel chromatography yield this compound with a typical yield of 70–85%.

Reaction Optimization and Yield Considerations

Key Factors Influencing Yield

-

Stoichiometry : A 2.2:1 molar ratio of sodium cyanate to aniline ensures complete conversion, minimizing unreacted starting material.

-

Solvent Choice : Acetic acid/water (1:1) enhances protonation of the amine, facilitating nucleophilic attack on the cyanate ion.

-

Temperature Control : Room-temperature reactions prevent decomposition of the urea product, which is prone to hydrolysis at elevated temperatures.

Comparative Yield Data

| Step | Reactant Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | 1:1.1 | EtOH/H₂O | 80°C | 70 |

| Urea Formation | 1:2.2 | AcOH/H₂O | RT | 85 |

Characterization and Analytical Data

Spectroscopic Characterization

Purity Assessment

-

HPLC : >98% purity achieved after silica gel chromatography (mobile phase: ethyl acetate/hexane, 1:1).

Comparative Analysis with Alternative Synthetic Routes

Carbodiimide-Mediated Condensation

An alternative approach involves reacting 3-(Thiophen-2-yl)aniline with phosgene equivalents (e.g., carbonyldiimidazole). However, this method necessitates stringent safety measures due to phosgene’s toxicity and yields comparable results (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment. Initial trials report 80% yield under 100°C, 150 W conditions.

Applications in Medicinal Chemistry and Material Science

This compound serves as a precursor for kinase inhibitors and polymer precursors. Its thiophene moiety enhances π-π stacking in drug-receptor interactions, while the urea group participates in hydrogen bonding. Derivatives of this compound have shown promise in preclinical studies for neurodegenerative disorders, with IC₅₀ values of 36 µM against GSK-3β .

常见问题

Q. What are the key methodological considerations for synthesizing 1-(3-(Thiophen-2-yl)phenyl)urea with high purity?

Answer: The synthesis of urea derivatives like this compound typically involves multi-step reactions, including:

- Core structure assembly : Start with constructing the thiophene-phenyl backbone. Gold(I)-catalyzed cyclization (used in analogous compounds for thiophene core formation) ensures regioselectivity .

- Urea linkage : React the amine intermediate with an isocyanate or carbodiimide reagent under anhydrous conditions to avoid hydrolysis .

- Purification : Use column chromatography (e.g., silica gel with gradient elution) and confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer: A systematic approach includes:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-phenyl linkage and urea group .

- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (critical for storage conditions) .

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using fixed ATP concentrations in kinase assays) .

- Compound Stability : Monitor degradation under assay conditions via LC-MS to rule out false negatives .

- Theoretical Frameworks : Use computational models (e.g., molecular docking) to validate hypothesized binding modes and reconcile conflicting activity data .

Q. Example Workflow :

Replicate assays with independent batches of the compound.

Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Apply multivariate analysis to isolate confounding variables (e.g., solvent effects) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer: Adopt a factorial design to systematically vary substituents:

- Variables : Thiophene ring substitution (e.g., electron-withdrawing groups) and urea N-aryl modifications .

- Response Metrics : Bioactivity (IC₅₀), solubility, and metabolic stability (microsomal assays) .

- Statistical Analysis : Use ANOVA to identify significant SAR trends and prioritize derivatives for in vivo testing .

Q. How can researchers integrate theoretical frameworks to predict novel applications of this compound?

Answer:

- Conceptual Frameworks : Link to enzyme inhibition theories (e.g., transition-state analogs for kinases) or supramolecular chemistry (urea as hydrogen-bond donor) .

- Computational Tools :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for material science applications .

- MD Simulations : Model membrane permeability for CNS-targeted drug candidates .

- Hypothesis Testing : Validate predictions via targeted assays (e.g., amyloid aggregation inhibition if predicted as a β-sheet disruptor) .

Q. What methodological strategies improve reproducibility in studies involving this compound?

Answer:

- Documentation : Publish full synthetic protocols (e.g., exact equivalents, stirring time) and raw spectral data .

- Collaborative Validation : Share samples with independent labs for bioactivity replication .

- Open Science Practices : Deposit crystallographic data (e.g., CCDC entries) and assay results in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。